

# A Comparative Guide to Terbium-155 and Indium-111 for SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of single-photon emission computed tomography (SPECT), the choice of radionuclide is paramount to achieving high-quality diagnostic images and enabling effective theranostic strategies. While Indium-111 (<sup>111</sup>In) has long been a workhorse for SPECT imaging, particularly for neuroendocrine tumors, the emerging radiolanthanide **Terbium-155** (<sup>155</sup>Tb) presents a compelling alternative. This guide provides an objective, data-driven comparison of <sup>155</sup>Tb and <sup>111</sup>In, focusing on their physical properties, radiochemistry, and preclinical imaging performance to inform radionuclide selection for SPECT applications.

# Physical and Decay Properties: A Head-to-Head Comparison

The fundamental characteristics of a radionuclide dictate its suitability for imaging. <sup>155</sup>Tb and <sup>111</sup>In possess distinct decay properties that influence image quality, radiation dose to the patient, and logistical considerations for clinical use. <sup>155</sup>Tb's longer half-life is advantageous for imaging processes that occur over several days, such as those involving monoclonal antibodies[1][2]. Its lower energy gamma emissions are well-suited for modern SPECT cameras. In contrast, <sup>111</sup>In has a shorter half-life and higher energy photons[3][4].



| Property                                         | Terbium-155 ( <sup>155</sup> Tb)                                                   | Indium-111 (111 In)                      |
|--------------------------------------------------|------------------------------------------------------------------------------------|------------------------------------------|
| Half-life                                        | 5.32 days[5]                                                                       | 2.80 days[3]                             |
| Decay Mode                                       | Electron Capture (EC)[1][5]                                                        | Electron Capture (EC)[3]                 |
| Principal Gamma Emissions<br>(Energy, Abundance) | 86.6 keV (32.0%)105.3 keV<br>(25.1%)[5]                                            | 171.3 keV (91%)245.4 keV<br>(94%)[3]     |
| Particulate Emissions                            | Auger/Conversion Electrons[5]                                                      | Auger/Conversion Electrons[6]            |
| Production Method                                | Spallation or Cyclotron (e.g., <sup>156</sup> Gd(p,2n) <sup>155</sup> Tb)[7][8][9] | Cyclotron (e.g.,<br>112Cd(p,2n)111ln)[3] |

## **Radiochemistry and Chelator Systems**

Effective radiolabeling relies on stable chelation chemistry to securely attach the radionuclide to a targeting molecule. As a lanthanide, <sup>155</sup>Tb shares its coordination chemistry with other therapeutic radiolanthanides like Lutetium-177 (<sup>177</sup>Lu) and therapeutic Terbium isotopes like Terbium-161 (<sup>161</sup>Tb). This chemical identity is a significant advantage for theranostics, as the diagnostic (<sup>155</sup>Tb) and therapeutic agents exhibit identical pharmacokinetics. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is commonly used for <sup>155</sup>Tb and other lanthanides[5].

Indium-111, a post-transition metal, is most frequently chelated using DTPA (diethylenetriaminepentaacetic acid), notably in the form of pentetreotide (OctreoScan™), a DTPA-conjugated octreotide analog[4][10]. While effective, the coordination chemistry of Indium differs from that of therapeutic radiolanthanides like ¹77Lu, which can lead to slight differences in the biodistribution of the diagnostic and therapeutic pairs[7].



### General Radiopharmaceutical Workflow



Click to download full resolution via product page

**Caption:** Generalized workflow for producing a SPECT radiopharmaceutical.



### **Preclinical SPECT Imaging Performance**

Quantitative data from preclinical phantom studies are crucial for comparing the intrinsic imaging capabilities of radionuclides. Recent studies provide high-resolution data for both <sup>155</sup>Tb and <sup>111</sup>In.

A study evaluating <sup>155</sup>Tb with a high-energy ultra-high resolution (HEUHR) collimator on a preclinical SPECT/CT scanner demonstrated the ability to resolve all rods in a hot rod phantom, achieving a spatial resolution of less than 0.85 mm[10][11][12]. In contrast, a similar preclinical study with <sup>111</sup>In reported a best spatial resolution of 1.3 mm[1]. Another evaluation of <sup>111</sup>In using a triple line phantom and Monte Carlo-based reconstruction reported a mean spatial resolution of 8.2 mm, highlighting the impact of reconstruction algorithms on final image quality[13]. These data suggest that <sup>155</sup>Tb can provide superior spatial resolution in preclinical settings.

| Parameter                                    | Terbium-155                                | Indium-111                          |
|----------------------------------------------|--------------------------------------------|-------------------------------------|
| Scanner / Collimator                         | VECTor preclinical SPECT/CT<br>/ HEUHR[11] | Small animal SPECT / Pinhole[1]     |
| Phantom Type                                 | Hot Rod Resolution Phantom[11]             | Syringe Phantom[1]                  |
| Achieved Spatial Resolution                  | < 0.85 mm[10][11][12]                      | 1.3 mm[1]                           |
| Smallest Detectable Lesion (in NEMA phantom) | Data not available                         | 10 mm sphere not detectable[7]      |
| Recovery Coefficient (Quantitative Accuracy) | Up to 92% with HEUHR collimator[11][14]    | Errors < 6.5% with compensation[15] |

## **Experimental Protocols Protocol 1: Preclinical Phantom Imaging with 155Tb**

This protocol is summarized from a study assessing the performance of preclinical quantitative SPECT imaging with <sup>155</sup>Tb[10][11][12].



- Phantom Preparation: A hot rod resolution phantom with rod diameters ranging from 0.85 to 1.70 mm was filled with a solution of  $^{155}$ Tb (21.8  $\pm$  1.7 MBq/mL).
- Scanner Setup: A VECTor preclinical SPECT/CT scanner was used, equipped with a highenergy ultra-high resolution (HEUHR) parallel-hole collimator.
- Image Acquisition: SPECT data was acquired using photopeaks centered at 86.6 keV and 105.3 keV.
- Image Reconstruction: Images were reconstructed using an ordered subset expectation maximization (OSEM) algorithm.
- Analysis: Image performance was evaluated by visual assessment of rod resolvability and calculation of recovery coefficients and contrast-to-noise metrics.

### Protocol 2: Radiolabeling of Pentetreotide with <sup>111</sup>In

This protocol is based on the package insert for the OctreoScan™ kit[3][5].

- Kit Preparation: Allow the reaction vial containing 10  $\mu g$  of pentetreotide to reach room temperature.
- Radionuclide Addition: Aseptically add 1.1 mL of <sup>111</sup>In Chloride sterile solution (approximately 111 MBq or 3 mCi) to the reaction vial using a shielded syringe.
- Incubation: Gently swirl the vial and allow it to incubate at room temperature for 30 minutes.
- Quality Control: Before administration, determine the radiochemical purity using a C18 Sep-Pak cartridge or other validated method. The radiolabeling yield should be greater than 90%.
- Administration: The final product is suitable for intravenous injection and should be used within 6 hours of preparation.

### The Theranostic Paradigm: A Key Differentiator

The concept of theranostics—using a single targeting molecule for both diagnosis and therapy—is a cornerstone of personalized medicine. Terbium is unique in that it offers a "quadruplet" of medically relevant radioisotopes from the same element: <sup>152</sup>Tb for PET, <sup>155</sup>Tb for SPECT, <sup>149</sup>Tb



for alpha therapy, and <sup>161</sup>Tb for beta/Auger electron therapy[1][16][17]. This allows for the development of truly identical radiopharmaceuticals for imaging and therapy, embodying the principle of "what you see is what you treat."

While <sup>111</sup>In is an excellent diagnostic radionuclide, it lacks a readily available therapeutic counterpart from the same element. Therefore, it is often used as a surrogate for therapies involving different elements, such as <sup>177</sup>Lu or Yttrium-90 (<sup>90</sup>Y)[7]. Although these pairs have proven clinically effective, the different chemical nature of the elements can result in altered pharmacokinetics[7].

# Terbium 'Matched-Pair' Theranostics Indium 'Surrogate-Pair' Theranos

Theranostic Concepts

Click to download full resolution via product page

**Caption:** Comparison of matched-pair vs. surrogate-pair theranostics.

# Targeting Mechanism: Somatostatin Receptor Binding

Many applications for both <sup>155</sup>Tb and <sup>111</sup>In involve targeting somatostatin receptors (SSTRs), which are overexpressed on a variety of neuroendocrine tumors[4]. Analogs of the hormone somatostatin, such as octreotate (TATE) or octreotide, are conjugated to a chelator and



radiolabeled. The resulting radiopharmaceutical binds with high affinity to SSTRs (primarily subtype 2) on the tumor cell surface, leading to internalization and trapping of the radioactivity within the cell, which allows for imaging[4].



Click to download full resolution via product page

**Caption:** Mechanism of radiolabeled peptide binding and internalization.

### **Conclusion and Future Outlook**

Indium-111 remains a clinically established and valuable radionuclide for SPECT imaging. However, the preclinical data strongly suggest that **Terbium-155** is a superior alternative in terms of achievable spatial resolution. The most significant advantage of <sup>155</sup>Tb lies in its identity as a radiolanthanide, making it the ideal diagnostic partner for an array of therapeutic radiolanthanides, especially <sup>161</sup>Tb, within a true "matched-pair" theranostic paradigm. As production capabilities for terbium isotopes continue to expand, <sup>155</sup>Tb is poised to become a critical tool for researchers and drug developers, offering the potential for higher-resolution



imaging and more precise patient-specific dosimetry to guide the next generation of targeted radionuclide therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- · 4. radiopaedia.org [radiopaedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. Quantitative SPECT for indium-111-labeled antibodies in the livers of beagle dogs -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin receptor Wikipedia [en.wikipedia.org]
- 12. Somatostatin receptors as a new active targeting sites for nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 13. EVALUATION OF THE SPATIAL RESOLUTION IN MONTE CARLO-BASED SPECT/CT RECONSTRUCTION OF 111IN-OCTREOTIDE IMAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Monte Carlo and physical phantom evaluation of quantitative In-111 SPECT PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]



- 17. Small-animal SPECT and SPECT/CT: application in cardiovascular research PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Terbium-155 and Indium-111 for SPECT Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209105#terbium-155-vs-indium-111-for-spect-imaging-applications]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com